molecular formula C8H8Cl2Si B3187931 Benzene, [(dichloromethylsilyl)methyl]- CAS No. 18236-82-3

Benzene, [(dichloromethylsilyl)methyl]-

Cat. No.: B3187931
CAS No.: 18236-82-3
M. Wt: 203.14 g/mol
InChI Key: UQISKTMCNVHWLV-UHFFFAOYSA-N
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Description

Benzene, [(dichloromethylsilyl)methyl]- is an organosilicon compound with the molecular formula C7H8Cl2Si. It is also known as dichloromethylphenylsilane. This compound is characterized by the presence of a benzene ring attached to a silicon atom, which is further bonded to two chlorine atoms and a methyl group. The unique structure of this compound makes it an important intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, [(dichloromethylsilyl)methyl]- can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with dichloromethylsilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction proceeds as follows:

C6H5MgBr+CH2Cl2SiHC6H5Si(CH2Cl)2+MgBrCl\text{C}_6\text{H}_5\text{MgBr} + \text{CH}_2\text{Cl}_2\text{SiH} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_2\text{Cl})_2 + \text{MgBrCl} C6​H5​MgBr+CH2​Cl2​SiH→C6​H5​Si(CH2​Cl)2​+MgBrCl

Another method involves the direct chlorination of methylphenylsilane using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a controlled addition of chlorine gas to avoid over-chlorination .

Industrial Production Methods

Industrial production of benzene, [(dichloromethylsilyl)methyl]- often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The chlorination process is optimized to ensure the selective formation of the desired product while minimizing the formation of by-products .

Mechanism of Action

The mechanism of action of benzene, [(dichloromethylsilyl)methyl]- involves its ability to undergo electrophilic aromatic substitution reactions. The silicon atom, being less electronegative than carbon, can stabilize the positive charge developed during the reaction, facilitating the substitution process. The molecular targets and pathways involved include the activation of the benzene ring towards electrophilic attack and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: Similar in structure but lacks the silicon atom.

    Methylphenylsilane: Similar but lacks the chlorine substituents.

    Dichloromethylsilane: Similar but lacks the benzene ring.

Uniqueness

Benzene, [(dichloromethylsilyl)methyl]- is unique due to the presence of both silicon and chlorine atoms attached to the benzene ring. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

InChI

InChI=1S/C8H8Cl2Si/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISKTMCNVHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si]C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50778025
Record name Benzyl(dichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18236-82-3
Record name Benzyl(dichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, [(dichloromethylsilyl)methyl]-
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